molecular formula C19H23NO2S B2952286 Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate CAS No. 351156-51-9

Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate

Cat. No.: B2952286
CAS No.: 351156-51-9
M. Wt: 329.46
InChI Key: ALZUZJDASXBUEH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is a thiophene-based derivative characterized by a cyclohexylphenyl substituent at the 4-position and an ethyl ester group at the 3-position of the thiophene ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting proteins such as PD-L1 . Its synthesis typically involves condensation reactions of substituted aryl aldehydes with ethyl cyanoacetate or related precursors, followed by cyclization under basic conditions.

Properties

IUPAC Name

ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-2-22-19(21)17-16(12-23-18(17)20)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13H,2-7,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZUZJDASXBUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of thiophene derivatives, including Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Cyclization Reactions

The amino and ester groups in 2-aminothiophene derivatives enable cyclization under various conditions:

  • Thiazinone Formation : Reaction with ethyl isothiocyanate in ethanol containing triethylamine yields benzo thieno[2,3-d] thiazin-4-one derivatives .

  • Pyrimidinone Synthesis : Cyclization with formamide under reflux conditions produces tetrahydrobenzo thieno[2,3-d]pyrimidin-4(3H)-one, which can undergo further alkylation .

Example Reaction Pathway :

2 Aminothiophene+FormamideΔPyrimidinone Derivative[2]\text{2 Aminothiophene}+\text{Formamide}\xrightarrow{\Delta}\text{Pyrimidinone Derivative}\quad[2]

Acylation and Alkylation

The amino group is highly reactive toward acylating and alkylating agents:

  • Acylation : Chloroacetyl chloride in dichloromethane (DCM) with triethylamine forms an acetamido derivative .

  • Benzoylation/Sulfonylation : Benzoyl chloride or benzene sulfonyl chloride introduces benzoyl or sulfonyl groups .

Key Reaction Table :

Reagent Product Conditions Reference
Chloroacetyl chlorideAcetamido-thiophene derivativeDCM, Et₃N, 0°C
Benzoyl chlorideN-Benzoyl-thiophene derivativeBenzene, Et₃N, reflux

Nucleophilic Substitution

The chloro derivative (generated via POCl₃ treatment) reacts with nucleophiles:

  • Amines : p-Toluidine, benzylamine, or 4-aminobenzoic acid yield substituted pyrimidines .

  • Hydrazine : Forms hydrazino derivatives, which can cyclize to triazolo-pyrimidines .

Example :

Cl Thienopyrimidine+NH2NH2Hydrazino Derivative[2]\text{Cl Thienopyrimidine}+\text{NH}_2\text{NH}_2\rightarrow \text{Hydrazino Derivative}\quad[2]

Electrophilic Aromatic Substitution

The thiophene ring’s electron-rich nature allows electrophilic substitution:

  • Nitration : Nitro groups can be introduced at the 5-position of the thiophene ring, enabling further reduction or coupling reactions .

Ester Hydrolysis and Functionalization

The ethyl ester group can undergo hydrolysis or serve as a leaving group:

  • Hydrolysis : Conversion to carboxylic acid derivatives under acidic/basic conditions.

  • Hydrazide Formation : Reaction with hydrazine hydrate yields hydrazides, which are key intermediates for synthesizing heterocycles (e.g., triazoles, pyrazoles) .

Example :

Ester+NH2NH2HydrazideCS2/KOHTriazole Derivative[2]\text{Ester}+\text{NH}_2\text{NH}_2\rightarrow \text{Hydrazide}\xrightarrow{\text{CS}_2/\text{KOH}}\text{Triazole Derivative}\quad[2]

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the activity of receptors involved in inflammation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Chlorophenyl and Fluorophenyl Derivatives
  • Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS 65234-09-5) and Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS 35978-33-7) are direct analogs differing in the aryl substituent. Impact on Lipophilicity: The cyclohexylphenyl group in the target compound increases logP (calculated XLogP3 ≈ 4) compared to chlorophenyl (XLogP3 ≈ 3.5) and fluorophenyl (XLogP3 ≈ 3.2) derivatives, enhancing lipid solubility . Steric Effects: The bulky cyclohexyl group may reduce reactivity in electrophilic substitution reactions compared to planar halogenated aryl groups .
Methoxy and Methyl Substituents
  • Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate (CAS 952959-61-4) introduces electron-donating groups. Hydrogen Bonding: The methoxy group adds hydrogen bond acceptor capacity (topological polar surface area = 89.8 Ų), which may improve water solubility relative to the target compound .
Trifluoromethyl Derivatives
  • Ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate (CAS 899684-20-9) incorporates a strong electron-withdrawing group.

Data Tables

Table 1: Physicochemical Properties of Selected Thiophene Derivatives

Compound (CAS) Molecular Formula XLogP3 Topological PSA (Ų) Molecular Weight
Target Compound C₁₉H₂₃NO₂S ~4.0 ~90 337.46
4-Chlorophenyl analog (65234-09-5) C₁₃H₁₂ClNO₂S 3.5 89.8 281.76
4-Fluorophenyl analog (35978-33-7) C₁₃H₁₂FNO₂S 3.2 89.8 265.30
2-Methoxy-5-methylphenyl (952959-61-4) C₁₅H₁₇NO₃S 4.0 89.8 291.36

Biological Activity

Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is a compound of interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

  • Molecular Formula : C19H23NO2S
  • Molecular Weight : 329.46 g/mol
  • CAS Number : 351156-51-9

1. Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study found that compounds with similar structures showed effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

2. Anti-inflammatory Effects

Thiophene derivatives are known for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro, demonstrating potential as a therapeutic agent for inflammatory diseases .

3. Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines, such as LNCaP (prostate cancer) and HepG2 (liver cancer), which could be attributed to its ability to modulate cell signaling pathways related to cell growth and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. This inhibition may lead to reduced lipid synthesis and has implications for conditions such as obesity and metabolic syndrome .
  • Modulation of Cell Signaling : The compound influences various signaling pathways, including those involved in inflammation and apoptosis. This modulation can enhance the efficacy of existing treatments for chronic diseases .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of thiophene derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of the compound in a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with the compound resulted in a significant reduction in serum levels of TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory diseases.

Data Summary Table

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCytokine inhibition
AnticancerInduction of apoptosis
ACC inhibitionReduced fatty acid synthesis

Q & A

Q. What are the recommended safety protocols for handling Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A) .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure (Specific Target Organ Toxicity—Respiratory System, Category 3) .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste under local regulations .
  • Storage : Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers) .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

Methodological Answer:

  • Key Steps :
    • Condensation Reactions : React acetylacetone derivatives with 4-cyclohexylphenyl isothiocyanate under basic conditions to form the thiophene core .
    • Cyclization : Use triethylamine or other bases to facilitate ring closure .
    • Esterification : Introduce the ethyl carboxylate group via reaction with ethyl chloroformate .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. How is this compound characterized analytically?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., cyclohexylphenyl integration at δ 6.8–7.2 ppm for aromatic protons) .
    • IR : Carboxylate C=O stretch at ~1700 cm1^{-1} and NH2_2 bands at ~3300 cm1^{-1} .
  • Chromatography : HPLC (C18 column, methanol/water mobile phase) monitors purity .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (triclinic system, space group P1) .

Advanced Research Questions

Q. How do structural modifications at the 4-cyclohexylphenyl position influence the compound’s physicochemical properties?

Methodological Answer:

  • Substituent Effects :
    • Hydrophobicity : Replace cyclohexyl with electron-withdrawing groups (e.g., nitro) to lower logP (measured via shake-flask method) .
    • Polar Surface Area (PSA) : Introduce polar groups (e.g., -OH) to increase PSA, enhancing solubility (calculated via Molinspiration tools) .
  • Case Study : Analogues with 4-methylphenyl substituents show reduced melting points (~120°C vs. ~150°C for cyclohexyl derivatives) due to decreased symmetry .

Q. How can researchers resolve contradictions in reported biological activities of thiophene-3-carboxylate derivatives?

Methodological Answer:

  • Orthogonal Assays : Validate NF-κB inhibition (reported in structural analogs) using luciferase reporter assays and electrophoretic mobility shift assays (EMSAs) .
  • Dose-Response Studies : Establish EC50_{50} values across multiple cell lines (e.g., THP-1 macrophages) to rule out cell-type specificity .
  • Purity Verification : Confirm compound integrity via LC-MS to exclude confounding effects from degradation products .

Q. What computational approaches are suitable for predicting the SAR of thiophene-3-carboxylate derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2); prioritize derivatives with high binding scores (<-8 kcal/mol) .
  • QSAR Modeling : Train models on datasets with logP, PSA, and IC50_{50} values to predict anti-inflammatory activity (R2^2 > 0.7 required for reliability) .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) over 100 ns to assess binding stability .

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